molecular formula C10H15N B565766 (3-Ethyl-5-methylphenyl)methanamine CAS No. 1314906-70-1

(3-Ethyl-5-methylphenyl)methanamine

Cat. No.: B565766
CAS No.: 1314906-70-1
M. Wt: 149.237
InChI Key: HJJBVNWOCABICU-UHFFFAOYSA-N
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Description

(3-Ethyl-5-methylphenyl)methanamine is an organic compound with the molecular formula C10H15N It is a derivative of methanamine, where the methanamine group is attached to a benzene ring substituted with ethyl and methyl groups at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-5-methylphenyl)methanamine typically involves the alkylation of aniline derivatives. One common method is the reductive amination of 3-ethyl-5-methylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: (3-Ethyl-5-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Ethyl-5-methylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethyl-5-methylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • (3-Ethyl-4-methylphenyl)methanamine
  • (3-Ethyl-5-methylphenyl)ethanamine
  • (3-Methyl-5-ethylphenyl)methanamine

Comparison: (3-Ethyl-5-methylphenyl)methanamine is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities .

Properties

IUPAC Name

(3-ethyl-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-4-8(2)5-10(6-9)7-11/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJBVNWOCABICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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